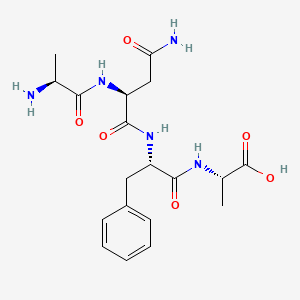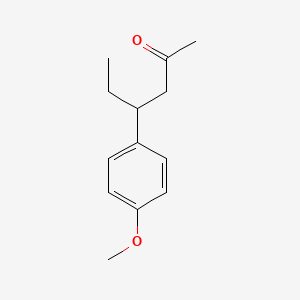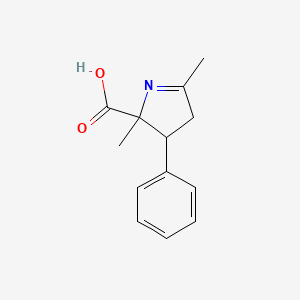![molecular formula C18H38O2Si B12540862 2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol CAS No. 828934-46-9](/img/structure/B12540862.png)
2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol is a chemical compound with the molecular formula C14H30O2Si It is known for its unique structure, which includes a silyl ether group and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol typically involves the reaction of 2-methylene-1-octanol with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl compound.
Reduction: The silyl ether group can be reduced to form the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and trifluoromethanesulfonic acid (TfOH) are employed for substitution reactions.
Major Products
Oxidation: The major product is a ketone or aldehyde, depending on the specific reaction conditions.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol involves its interaction with specific molecular targets. The silyl ether group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The methylene group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylidene-1-octanol: Similar structure but lacks the silyl ether group.
8-{[Tri(propan-2-yl)silyl]oxy}octan-1-ol: Similar structure but lacks the methylene group.
2-Methylidene-8-{[tri(methyl)silyl]oxy}octan-1-ol: Similar structure but with different silyl substituents.
Uniqueness
2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol is unique due to the presence of both the methylene group and the tri(propan-2-yl)silyl ether group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
828934-46-9 |
|---|---|
Fórmula molecular |
C18H38O2Si |
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
2-methylidene-8-tri(propan-2-yl)silyloxyoctan-1-ol |
InChI |
InChI=1S/C18H38O2Si/c1-15(2)21(16(3)4,17(5)6)20-13-11-9-8-10-12-18(7)14-19/h15-17,19H,7-14H2,1-6H3 |
Clave InChI |
MOTSYBXZJLJJGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCCCCCCC(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


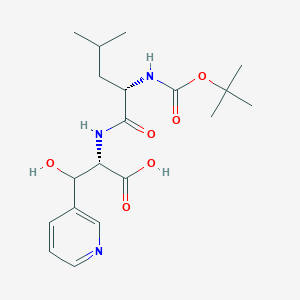
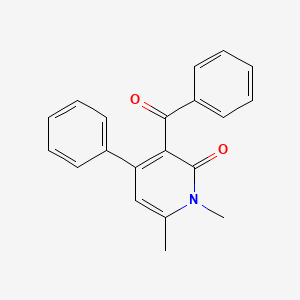

![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
methanone](/img/structure/B12540824.png)
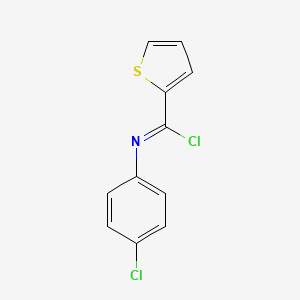
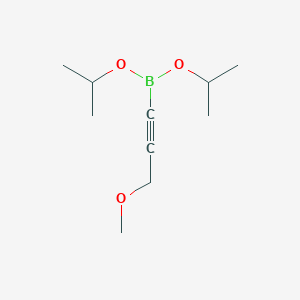
![Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide](/img/structure/B12540832.png)

